molecular formula C10H16O3 B13634693 Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate

Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate

Cat. No.: B13634693
M. Wt: 184.23 g/mol
InChI Key: YIXKXQOWANRXTJ-UHFFFAOYSA-N
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Description

Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is a cyclopentane-derived ester featuring a methyl oxirane (epoxide) substituent. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry. Its epoxide group enables reactivity in ring-opening reactions, making it valuable for constructing complex molecules. The molecular formula is C₁₁H₁₆O₃, and it is cataloged under CAS numbers and supplier-specific identifiers (e.g., Enamine Ltd.) .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 1-(oxiran-2-ylmethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-12-9(11)10(4-2-3-5-10)6-8-7-13-8/h8H,2-7H2,1H3

InChI Key

YIXKXQOWANRXTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)CC2CO2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Esterification: Cyclopentane-1-carboxylic acid is esterified with methanol under acidic conditions (e.g., sulfuric acid catalyst) to yield methyl cyclopentane-1-carboxylate. This step is classical and well-documented in organic synthesis literature.

Introduction of the Oxiran-2-ylmethyl Group

  • Route A: Epoxidation of Allylic Alcohol Derivative

    • A common approach involves first synthesizing methyl 1-(2-hydroxyethyl)cyclopentane-1-carboxylate.
    • This intermediate is then converted to the corresponding allylic alcohol or alkene.
    • Epoxidation is performed using peracids such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst to form the oxirane ring.
  • Route B: Halohydrin Cyclization

    • The methyl 1-(halomethyl)cyclopentane-1-carboxylate intermediate is prepared by halogenation (e.g., bromination) of the methyl substituent.
    • Treatment with a base (e.g., NaOH) induces intramolecular cyclization to form the epoxide ring.
  • Route C: Direct Epoxidation of Methyl 1-(vinyl)cyclopentane-1-carboxylate

    • Vinyl-substituted cyclopentane carboxylate derivatives are epoxidized directly using peracids or other oxidants.

Representative Literature Procedure

While specific procedures for methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate are scarce, analogous epoxidation methods are well-established:

Step Reagents & Conditions Outcome Yield (%)
1 Cyclopentane-1-carboxylic acid + MeOH, H2SO4 Methyl cyclopentane-1-carboxylate ~90
2 Bromination (NBS or Br2) of methyl substituent Methyl 1-(bromomethyl)cyclopentane-1-carboxylate 80-85
3 Base (NaOH) treatment in aqueous/organic solvent Epoxide ring formation by cyclization 75-80

Analytical Data and Purity

  • The commercially available methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is typically supplied as a liquid with purity around 95%.
  • Characterization includes:

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Epoxidation of allylic alcohol High regio- and stereoselectivity Requires preparation of allylic precursor 70-85
Halohydrin cyclization Straightforward, mild conditions Possible side reactions with halogens 75-80
Direct epoxidation of vinyl One-step epoxidation Sensitive to over-oxidation 65-75

Research Findings and Patents

  • Patent literature indicates the use of epoxidation and cyclization techniques for functionalized cyclopentane derivatives with oxirane substituents.
  • No direct large-scale industrial synthesis details are publicly available, but the methods follow classical organic synthesis protocols for epoxides.
  • The compound is commercially available from specialized chemical suppliers with certificates of analysis confirming purity and identity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring to form substituted products.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohols.

    Substitution: Nucleophiles such as ammonia or thiols under mild conditions.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Formed from the reduction of the oxirane ring.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is an organic compound with a cyclopentane ring, an oxirane (epoxide) moiety, and a carboxylate functional group. It has a molecular formula of C8H14O3 and a molecular weight of approximately 158.20 g/mol. The compound's structure includes a cyclopentane ring substituted at the first position with an oxirane moiety, connected to a methyl ester group derived from carboxylic acid.

Potential Applications
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate has potential applications in medicinal chemistry, where it may serve as a precursor for synthesizing various compounds.

Reactivity
Common reagents for reactions involving methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate include acids, bases, and nucleophiles like amines or alcohols.

Synthesis
Several synthetic routes can produce methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate with high purity.

Structural Analogs
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate shares structural similarities with compounds such as:

  • Methyl 1-[(oxiran-2-yl)methyl]cyclobutane-1-carboxylate, which has a different ring size (cyclobutane) affecting reactivity.
  • Methyl 1-[(oxiran-2-yl)methyl]cyclohexane-1-carboxylate, which has a larger ring size that may alter steric hindrance and reactivity.
  • Methyl 1-(oxiran-2-yloxy)cyclopropane-1-carboxylate, which has a smaller ring size that could lead to increased strain and reactivity.

Mechanism of Action

The mechanism of action of Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate involves the reactivity of the oxirane ring. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies its ability to participate in various chemical reactions, including ring-opening reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate Oxiran-2-ylmethyl (epoxide) C₁₁H₁₆O₃ 196.24 Epoxide reactivity; building block
Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate Benzyl, conjugated diene C₁₅H₁₄O₂ 226.27 Diels-Alder reactions; norbornene synthesis
Methyl 2-oxocyclopentane-1-carboxylate 2-Oxo (ketone) C₇H₁₀O₃ 142.15 Ketone functionality; synthetic intermediate
Methyl 1-hydroxycyclopentane-1-carboxylate 1-Hydroxy C₇H₁₂O₃ 144.17 Hydroxyl group; pharmaceutical intermediate
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate 4-Chlorophenyl C₁₃H₁₅ClO₂ 238.71 Aryl substituent; agrochemical research
Methyl 1-amino-1-cyclopentanecarboxylate 1-Amino C₇H₁₃NO₂ 143.18 Amino group; peptide mimetics
Methyl 1-cyclopentene-1-carboxylate Cyclopentene (unsaturated ring) C₇H₁₀O₂ 126.15 Olefin reactivity; polymer precursors

Physical and Spectroscopic Properties

  • Epoxide Derivative (Target Compound): Expected IR peaks for epoxide (C-O-C at ~1250 cm⁻¹) and ester (C=O at ~1700 cm⁻¹).
  • Methyl 1-amino-1-cyclopentanecarboxylate: Characterized by NMR (δ ~3.79 ppm for methyl ester) and LCMS (m/z 143.2 [M+H]⁺) .
  • Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate : NMR shows aromatic protons (δ 7.48 ppm) and methyl ester (δ 3.79 ppm) .

Biological Activity

Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is a unique organic compound characterized by its cyclopentane ring, oxirane (epoxide) group, and a carboxylate functional group. Its molecular formula is C10H16O3C_{10}H_{16}O_3 with a molecular weight of approximately 184.23 g/mol. This compound has garnered attention for its potential biological activities, making it an interesting subject for further research.

Chemical Structure and Properties

The structural features of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate include:

  • Cyclopentane Ring : Provides a rigid framework that influences the compound's reactivity.
  • Oxirane Group : Known for its high reactivity due to ring strain, allowing it to participate in various chemical reactions.
  • Carboxylate Functional Group : Contributes to the compound's solubility and potential interactions with biological systems.

The biological activity of this compound may be attributed to its ability to interact with nucleophilic sites in biomolecules, facilitated by the oxirane ring's reactivity. Upon hydrolysis, the ester group can release biologically active acids and alcohols, which may further modulate biological pathways.

Biological Activity

Research into the biological activity of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate has revealed several potential applications:

Antioxidant Properties

The presence of the oxirane group may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory effects. The ability of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate to inhibit pro-inflammatory cytokines could be explored in future studies.

Comparative Analysis with Related Compounds

To better understand the potential of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate, a comparative analysis with structurally related compounds is essential:

Compound Name Structure Unique Features
Methyl 1-(oxiran-2-yloxy)cyclopropane-1-carboxylateStructureSmaller ring size may lead to increased strain
Methyl 1-(oxiran-2-yloxy)cyclohexane-1-carboxylateStructureLarger ring size alters steric hindrance
Methyl 1-(oxiran-2-methyl)cyclobutane-1-carboxylateStructureDifferent ring size affecting reactivity

Case Studies and Research Findings

While specific case studies focusing solely on methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate are scarce, research on related compounds provides insights into its potential activities:

  • Anticancer Studies : Research on epoxide derivatives indicates that they can induce apoptosis in cancer cells through various mechanisms such as DNA damage and cell cycle arrest.
  • Antioxidant Activity : Studies have shown that compounds containing an oxirane moiety possess significant antioxidant capabilities, reducing oxidative stress markers in vitro.
  • Inflammation Inhibition : Investigations into similar compounds have demonstrated their ability to downregulate inflammatory cytokines, suggesting a potential therapeutic role for methyl 1-[(oxiran-2-ylmethyl]cyclopentane-1-carboxylate in inflammatory diseases.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate?

The synthesis typically involves reductive amination or borane-mediated reduction under inert atmospheres. For instance, a protocol adapted from similar cyclopentane carboxylate derivatives (e.g., ) recommends:

  • Solvent : Ethyl acetate or methanol.
  • Reagents : 5-Ethyl-2-methylpyridine borane (2.0 equiv) and hydrochloric acid (4 M in ethyl acetate).
  • Conditions : Stirring at 0°C under nitrogen for 30 minutes, followed by neutralization with 5 M NaOH.
  • Purification : Liquid-liquid extraction with phosphate buffer (pH-adjusted) and silica gel chromatography (ethyl acetate/methanol gradients) .

Q. What purification techniques are effective for isolating this compound?

Silica gel column chromatography with ethyl acetate/methanol eluents (e.g., 90:10 ratio) achieves >90% purity, as demonstrated in patent-derived protocols (). Post-column treatment with brine washes removes residual acids, and magnesium sulfate drying ensures anhydrous conditions. For scale-up, continuous flow chromatography or centrifugal partition chromatography may improve throughput .

Q. How is the compound characterized using spectroscopic methods?

  • LCMS : Look for [M+H]+ peaks at m/z 428 or 540 (depending on substituents; see ).
  • HPLC : Retention times vary by column (e.g., 0.61–1.11 minutes under SQD-FA05 or similar conditions).
  • NMR : Key signals include cyclopentane ring protons (δ 1.5–2.5 ppm), ester methyl (δ 3.6–3.8 ppm), and epoxide protons (δ 3.1–3.4 ppm). Compare with analogous compounds ().

Advanced Research Questions

Q. How can discrepancies in LCMS/HPLC data during purity analysis be resolved?

Discrepancies often arise from:

  • Ion suppression in LCMS : Adjust ionization parameters (e.g., ESI voltage) or use additives like formic acid.
  • Column variability in HPLC : Standardize columns (C18 with 2.6 µm particle size) and mobile phase pH. Validate methods using reference standards from patents (e.g., m/z 540.2 in ).
  • Degradation products : Perform stability studies under varying temperatures/pH to identify epoxide ring-opening byproducts .

Q. What strategies mitigate epoxide ring-opening during synthesis?

  • Low-temperature reactions : Conduct steps at 0–5°C to suppress nucleophilic attack ().
  • Protecting groups : Temporarily block the epoxide with trimethylsilyl chloride before reactive steps.
  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) during aqueous workups to avoid acid-catalyzed ring-opening .

Q. How does cyclopentane ring strain influence ester reactivity?

The cyclopentane ring’s 108° bond angles (vs. 109.5° in cyclohexane) increase torsional strain, enhancing the ester’s electrophilicity. This accelerates nucleophilic substitution at the carbonyl carbon, as observed in analogous methyl 2-cyanocyclobutane-1-carboxylate derivatives ( ). Computational studies (DFT) can quantify strain energy and predict reactivity trends .

Q. What catalytic systems are suitable for functionalizing the epoxide moiety?

  • Acid catalysis : Use BF3·OEt2 for regioselective epoxide ring-opening with amines (e.g., morpholine derivatives in ).
  • Enzyme-mediated : Lipases (e.g., Candida antarctica) enable enantioselective hydrolysis under mild conditions.
  • Transition metals : Scandium triflate catalyzes epoxide-azide cycloadditions for click chemistry applications .

Q. How can reaction scalability be optimized without compromising yield?

  • Continuous flow systems : Reduce reaction times and improve heat transfer for exothermic steps (e.g., borane reductions).
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation.
  • Solvent recycling : Ethyl acetate recovery via distillation reduces costs in large-scale syntheses .

Methodological Notes

  • Spectral Data Interpretation : Cross-validate NMR/LCMS results with computational tools (e.g., ACD/Labs or MestReNova) to resolve overlapping signals .
  • Safety Protocols : Handle epoxides in fume hoods with nitrile gloves; monitor for sensitization risks ().
  • Data Reproducibility : Document exact solvent ratios, column lot numbers, and instrument calibration dates to ensure consistency .

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